4-Nitrophenyl 4-(dodecyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 4-(dodecyloxy)benzoate is an organic compound that belongs to the class of nitrophenyl benzoate esters. This compound is characterized by the presence of a nitrophenyl group and a dodecyloxy group attached to a benzoate ester. It is commonly used in various chemical and biological applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-(dodecyloxy)benzoate typically involves the esterification of 4-nitrophenol with 4-(dodecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the formation of the ester is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 4-(dodecyloxy)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically performed using sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Reduction: Commonly carried out using tin(II) chloride (SnCl2) in ethanol.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-(dodecyloxy)benzoic acid.
Reduction: 4-aminophenyl 4-(dodecyloxy)benzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 4-(dodecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to investigate ester hydrolysis mechanisms.
Biology: Employed in the study of enzyme kinetics and inhibition.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 4-(dodecyloxy)benzoate involves its interaction with enzymes or other biological molecules. For example, during hydrolysis, the ester bond is cleaved by esterases, releasing 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color . The nitrophenyl group acts as a leaving group, facilitating various substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl 4-(hexyloxy)benzoate: Similar structure but with a shorter alkyl chain.
4-Nitrophenyl benzoate: Lacks the dodecyloxy group, making it less hydrophobic.
4-Nitrophenyl acetate: Contains an acetate group instead of a benzoate group.
Uniqueness
4-Nitrophenyl 4-(dodecyloxy)benzoate is unique due to its long dodecyloxy chain, which imparts hydrophobic properties and influences its interaction with biological membranes and enzymes. This makes it particularly useful in studies involving lipid membranes and hydrophobic environments .
Eigenschaften
CAS-Nummer |
68162-40-3 |
---|---|
Molekularformel |
C25H33NO5 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-dodecoxybenzoate |
InChI |
InChI=1S/C25H33NO5/c1-2-3-4-5-6-7-8-9-10-11-20-30-23-16-12-21(13-17-23)25(27)31-24-18-14-22(15-19-24)26(28)29/h12-19H,2-11,20H2,1H3 |
InChI-Schlüssel |
QRGFFSVSDVTPKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.